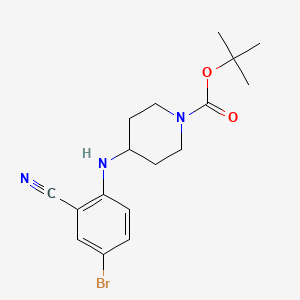
tert-butyl 4-(4-broMo-2-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 4-(4-broMo-2- is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a 4-bromo-2-cyanophenylamino substituent. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-bromo-2-cyanophenylamino)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the 4-Bromo-2-cyanophenylamino Group: The 4-bromo-2-cyanophenylamino group is introduced through a nucleophilic substitution reaction. This involves reacting the piperidine ring with 4-bromo-2-cyanophenylamine under suitable conditions.
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using a tert-butyl group. This is achieved by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compoundcyanophenylamino)piperidine-1-carboxylate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl 4-(4-broMo-2- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 4-bromo-2-cyanophenylamino group can be substituted by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation: The piperidine ring can undergo oxidation to form piperidone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperidine derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of piperidone derivatives.
Wissenschaftliche Forschungsanwendungen
tert-butyl 4-(4-broMo-2- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(4-bromo-2-cyanophenylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate: Similar structure but with a piperazine ring instead of a piperidine ring.
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Lacks the bromo and cyano substituents.
Tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate: Lacks the cyano substituent.
Uniqueness
tert-butyl 4-(4-broMo-2- is unique due to the presence of both the bromo and cyano substituents on the phenylamino group. These functional groups confer specific reactivity and potential biological activity, making the compound valuable for various research applications.
Eigenschaften
Molekularformel |
C17H22BrN3O2 |
|---|---|
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
tert-butyl 4-(4-bromo-2-cyanoanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22BrN3O2/c1-17(2,3)23-16(22)21-8-6-14(7-9-21)20-15-5-4-13(18)10-12(15)11-19/h4-5,10,14,20H,6-9H2,1-3H3 |
InChI-Schlüssel |
GTJTZGCKYOZRNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)Br)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














